1-(2,4-dimethylphenyl)-6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline
Description
The compound 1-(2,4-dimethylphenyl)-6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline belongs to the pyrroloquinoline family, characterized by a fused pyrrole-quinoline scaffold. Its structure includes a 2,4-dimethylphenyl substituent at position 1, a methoxy group at position 6, and a methyl group at position 2. These substitutions influence its electronic, steric, and pharmacokinetic properties, making it a candidate for pharmacological exploration.
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-6-methoxy-4-methyl-2,3-dihydropyrrolo[3,2-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O/c1-13-8-9-18(14(2)12-13)23-11-10-16-15(3)22-20-17(21(16)23)6-5-7-19(20)24-4/h5-9,12H,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSBWMGZHFBWKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCC3=C(N=C4C(=C32)C=CC=C4OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound belongs to the class of quinazoline derivatives, which have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets.
Mode of Action
Quinazoline derivatives are known to interact with their targets in a variety of ways, including binding to active sites, inhibiting enzymatic activity, and disrupting cellular processes.
Biochemical Pathways
Quinazoline derivatives are known to influence a variety of biochemical pathways, depending on their specific targets.
Biological Activity
1-(2,4-Dimethylphenyl)-6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline is a compound of increasing interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
- Chemical Name : 1-(2,4-Dimethylphenyl)-6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline
- CAS Number : 860789-58-8
- Molecular Formula : C18H22N2O
- Molecular Weight : 290.38 g/mol
Biological Activity Overview
The biological activity of this compound has been assessed through various studies focusing on its antitumor, antimicrobial, and anti-inflammatory properties.
Antitumor Activity
Recent research indicates that derivatives of pyrroloquinoline compounds exhibit significant antitumor effects. For instance, a related compound demonstrated an IC50 value of 0.25–0.78 μM against multiple cancer cell lines, suggesting potent cytotoxicity . The mechanisms often involve the inhibition of key protein kinases associated with cancer progression.
Antimicrobial Properties
In vitro studies have shown that certain pyrroloquinoline derivatives possess antimicrobial activity against a range of pathogens. For example, compounds similar to 1-(2,4-dimethylphenyl)-6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline have been reported to inhibit the growth of Leishmania donovani, with effective concentrations ranging from 8.36 μM to higher values depending on the specific derivative .
Anti-inflammatory Effects
The compound's anti-inflammatory potential has also been explored. Inhibition of pro-inflammatory cytokines and enzymes such as COX-2 has been observed in related chemical structures, indicating a possible pathway for therapeutic applications in inflammatory diseases .
The biological activities of this compound are largely attributed to its ability to interact with specific molecular targets within cells. Molecular docking studies have revealed that these compounds can bind effectively to topoisomerase enzymes and other critical proteins involved in cell proliferation and survival .
Case Studies
- Antileishmanial Efficacy : A study evaluated the in vivo efficacy of a pyrroloquinoline derivative in Balb/c mice infected with Leishmania donovani. The compound showed approximately 56% inhibition of parasite burden in the liver and 61% in the spleen at a dosage of 12.5 mg/kg .
- Cancer Cell Line Studies : In vitro assessments on various cancer cell lines demonstrated that similar compounds could induce apoptosis through caspase activation pathways. The specific derivative exhibited significant cytotoxicity at low concentrations (IC50 values around 0.54 μM) against breast and lung cancer cells .
Data Tables
| Activity Type | IC50 Values (μM) | Target |
|---|---|---|
| Antitumor | 0.25 - 0.78 | Various cancer cell lines |
| Antileishmanial | 8.36 | Leishmania donovani |
| Anti-inflammatory | Not specified | COX-2 |
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key analogs and their substituent variations are summarized below:
Key Observations :
- Phenyl Substituents : The 2,4-dimethylphenyl group in the target compound introduces steric bulk compared to 4-ethylphenyl () or 2-methoxyphenyl (). Dimethoxy or trifluoromethyl groups enhance electron-withdrawing effects, altering reactivity and binding affinity.
- Position 6 Modifications : Methoxy groups (e.g., in ) improve solubility, while trifluoromethyl groups () increase lipophilicity and metabolic stability.
Physicochemical Properties
Available data for analogs:
| Compound (CAS) | Density (g/cm³) | Boiling Point (°C) | pKa | LogP (Predicted) | Evidence ID |
|---|---|---|---|---|---|
| 860789-33-9 () | 1.299 | 534.5 | 6.08 | ~3.2* | |
| 860789-56-6 () | N/A | N/A | N/A | ~3.5* | |
| 860789-44-2 () | N/A | N/A | N/A | ~4.0* |
*Predicted LogP values based on substituent contributions: Trifluoromethyl (CF₃) increases LogP by ~1.0 compared to methoxy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
